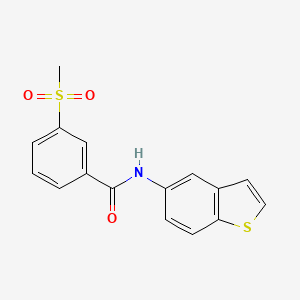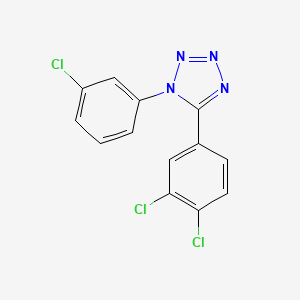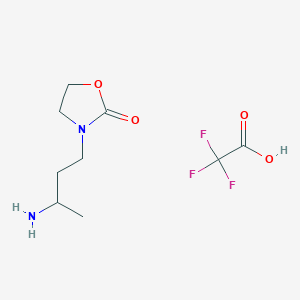![molecular formula C15H14O3 B2789150 3-[(2-Methoxybenzyl)oxy]benzaldehyde CAS No. 123926-42-1](/img/structure/B2789150.png)
3-[(2-Methoxybenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methoxybenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O3. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methoxybenzyl group. This compound is used in various chemical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 2-methoxybenzyl alcohol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 3-[(2-Methoxybenzyl)oxy]benzoic acid.
Reduction: 3-[(2-Methoxybenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methoxybenzyl)oxy]benzaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The methoxybenzyl group can also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Methoxybenzyl)oxy]benzaldehyde
- 3-[(4-Methoxybenzyl)oxy]benzaldehyde
- 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
3-[(2-Methoxybenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-8-3-2-6-13(15)11-18-14-7-4-5-12(9-14)10-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFYLWXBMGWLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-[(2-cyclopropaneamidophenyl)amino]azetidine-1-carboxylate](/img/structure/B2789067.png)

![2-({1-[(2-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2789071.png)

![5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]](/img/structure/B2789075.png)
![methyl 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2789076.png)
![2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2789077.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2789081.png)



![(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2789087.png)
![3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2789088.png)
